molecular formula C20H27NO4S B12203912 {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine

Cat. No.: B12203912
M. Wt: 377.5 g/mol
InChI Key: YHWXZEJAYFHZAV-UHFFFAOYSA-N
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Description

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine typically involves a multi-step process. One common method includes the reaction of 2-hydroxyaniline with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine
  • {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(4-hydroxyphenyl)amine
  • {[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(3-hydroxyphenyl)amine

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-butoxy-N-(2-hydroxyphenyl)-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H27NO4S/c1-5-6-11-25-19-12-15(4)16(14(2)3)13-20(19)26(23,24)21-17-9-7-8-10-18(17)22/h7-10,12-14,21-22H,5-6,11H2,1-4H3

InChI Key

YHWXZEJAYFHZAV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=C2O

Origin of Product

United States

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